molecular formula C10H8FN3O2 B5334602 3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B5334602
M. Wt: 221.19 g/mol
InChI Key: DBDSYKWTFDQVCZ-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of a fluorophenyl group and a carboxamide moiety further enhances its chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzohydrazide with methyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s ability to bind to target proteins or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the N-methyl group, which can affect its chemical properties and biological activity.

    3-(4-chlorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide: The chlorine atom can influence the compound’s reactivity and interactions.

    3-(4-fluorophenyl)-N-methyl-1,3,4-oxadiazole-5-carboxamide: The different position of the nitrogen atom in the oxadiazole ring can alter its chemical behavior.

Uniqueness

3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenyl group and the N-methyl carboxamide moiety enhances its potential for various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-12-9(15)10-13-8(14-16-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDSYKWTFDQVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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